molecular formula C12H10N4O3S B2764291 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034368-33-5

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2764291
CAS No.: 2034368-33-5
M. Wt: 290.3
InChI Key: IJVPCDLCMUSGDP-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.
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Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, specifically an isoxazole and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article reviews its biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

PropertyValue
Molecular FormulaC15H14N4O3
Molecular Weight298.302 g/mol
Purity~95%

The structure features a thiophene ring linked to an oxadiazole moiety through a methyl group, which is further attached to a 5-methylisoxazole. This unique combination of functional groups enhances its potential for biological interactions.

Anticancer Properties

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In particular:

  • Cytotoxicity : Some derivatives have shown IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation. For example, certain oxadiazole derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
  • Mechanism of Action : Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells. Mechanistic studies suggest that they may activate apoptotic pathways through increased expression of p53 and cleavage of caspase-3 .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Studies on similar oxadiazole derivatives indicate enhanced activity against gram-positive bacteria compared to gram-negative strains. The presence of the isoxazole moiety may contribute to improved lipophilicity, facilitating cellular uptake and target site accessibility .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-70.65Apoptosis induction
HCT-1162.41Inhibition of TS

This study highlighted the compound's ability to significantly inhibit cell growth in a dose-dependent manner.

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene were tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli128 µg/mL

These results suggest that modifications to the compound could yield derivatives with enhanced antimicrobial efficacy.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-7-4-9(15-18-7)11-14-10(19-16-11)5-13-12(17)8-2-3-20-6-8/h2-4,6H,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVPCDLCMUSGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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